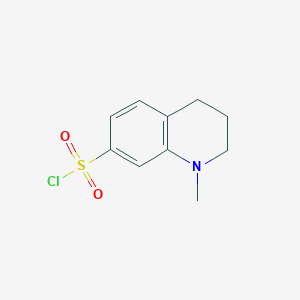

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

Description

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (C₁₀H₁₂ClNO₂S) is a sulfonyl chloride derivative of the tetrahydroquinoline scaffold. Its molecular structure features a partially saturated quinoline ring system with a methyl group at position 1 and a sulfonyl chloride (-SO₂Cl) group at position 7 (Figure 1). The compound’s SMILES notation is CN1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl, and its InChIKey is VBEBKFFJOSOWEN-UHFFFAOYSA-N . Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Properties

IUPAC Name |

1-methyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c1-12-6-2-3-8-4-5-9(7-10(8)12)15(11,13)14/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEBKFFJOSOWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696775 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947498-98-8 | |

| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline core.

Methylation: The tetrahydroquinoline core is then methylated using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods

Industrial production of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and other derivatives.

Oxidation and Reduction: The tetrahydroquinoline core can undergo oxidation to form quinoline derivatives, while reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution reactions with amines.

Quinoline Derivatives: Formed through oxidation reactions.

Dihydroquinoline Derivatives: Formed through reduction reactions.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows for diverse chemical modifications that can lead to the development of novel antibacterial agents.

Antibacterial Activity

Research indicates that compounds similar to 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride exhibit significant antibacterial properties by targeting bacterial enzymes involved in folate metabolism. This inhibition disrupts bacterial growth and metabolism, making it a candidate for the treatment of infections caused by resistant bacteria.

Synthesis of Derivatives

The reactivity of 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride allows it to undergo nucleophilic substitution reactions. This can lead to the formation of sulfonamide derivatives that may possess enhanced biological activity or altered pharmacokinetic properties. The synthesis typically involves careful control over reaction conditions to optimize yield and purity .

Agricultural Chemicals

In addition to its pharmaceutical applications, this compound is also utilized in the development of agricultural chemicals. The sulfonamide class of compounds has been shown to possess herbicidal and fungicidal properties, making them valuable in crop protection strategies.

Case Study: Synthesis and Evaluation of Antibacterial Agents

A study focused on synthesizing derivatives of 1-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride demonstrated promising results against various bacterial strains. The synthesized compounds were evaluated for their Minimum Inhibitory Concentrations (MICs), showing effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | 8 | Staphylococcus aureus |

| 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide | 16 | Escherichia coli |

Case Study: Agricultural Applications

In a separate analysis evaluating the efficacy of sulfonamide-based agrochemicals derived from tetrahydroquinoline structures, researchers found that these compounds effectively reduced fungal infections in crops by over 30%, demonstrating their potential as eco-friendly alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substitutions to the tetrahydroquinoline core or modifications to the sulfonyl chloride group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Molecular formula for the 6-bromo analog inferred from structural similarity.

Key Comparative Insights:

Substituent Effects on Reactivity and Stability

- The 6-bromo-2-oxo analog () introduces bromine and a ketone group, increasing molecular weight and electrophilicity compared to the parent compound. Bromine’s electron-withdrawing nature may enhance the sulfonyl chloride’s reactivity in nucleophilic substitution reactions .

- Trifluoromethyl (-CF₃) substitution () significantly improves lipophilicity, which is critical for blood-brain barrier penetration in neuroactive compounds. This contrasts with the parent compound’s polar sulfonyl chloride group, which may limit CNS bioavailability .

Functional Group Synergy

- The trifluoroacetyl-sulfonyl chloride derivative () combines two reactive groups, enabling sequential derivatization. For example, the trifluoroacetyl group can undergo nucleophilic acyl substitution, while the sulfonyl chloride facilitates sulfonamide formation .

Structural Isomerism and Bioactivity While the parent compound () lacks direct neuroprotective data, structurally related tetrahydropyridine derivatives (e.g., 1-methyl-1,2,3,6-tetrahydropyridine in ) demonstrate neuroprotective effects in Parkinson’s models. This suggests that substitutions on the tetrahydroquinoline core could modulate bioactivity .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

- Chemical Formula : C10H12ClNO2S

- Molecular Weight : Approximately 287.76 g/mol

- Structure : Contains a tetrahydroquinoline core with a sulfonyl chloride group.

The biological activity of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is primarily attributed to its interactions with various biological targets. It is structurally related to other tetrahydroquinoline derivatives, which have been shown to exhibit diverse pharmacological effects.

Antibacterial Activity

Research indicates that compounds within the sulfonamide class, including this tetrahydroquinoline derivative, can inhibit bacterial growth by targeting enzymes crucial for folate synthesis, such as dihydropteroate synthase. This inhibition disrupts bacterial metabolism and growth, making these compounds potential candidates for treating bacterial infections .

Biological Activity Overview

Case Studies and Research Findings

- Antihyperalgesic Effects : A study demonstrated that acute administration of related compounds reversed diabetic neuropathic pain in mice. The compound was shown to restore altered neurotransmitter levels in the brain, suggesting a mechanism involving opioidergic and monoaminergic pathways .

- Inhibition of Metallo-β-lactamases : Another significant finding is the potential of tetrahydroquinoline sulfonyl compounds to inhibit metallo-β-lactamases (MBLs), specifically NDM-1. This suggests their utility in treating infections caused by resistant bacterial strains .

- Structural Activity Relationship (SAR) : The structural modifications of tetrahydroquinolines influence their biological activities significantly. For instance, the presence of a methyl group on the nitrogen atom appears to enhance the compound's interaction with biological targets compared to other derivatives lacking this modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.